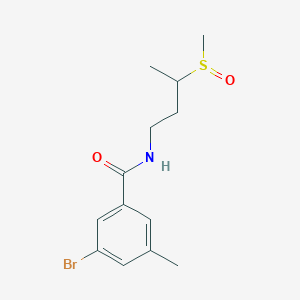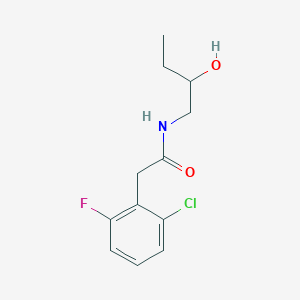![molecular formula C11H22N6 B6644403 N-methyl-N-[(1-methyltriazol-4-yl)methyl]-2-piperazin-1-ylethanamine](/img/structure/B6644403.png)
N-methyl-N-[(1-methyltriazol-4-yl)methyl]-2-piperazin-1-ylethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-methyl-N-[(1-methyltriazol-4-yl)methyl]-2-piperazin-1-ylethanamine, commonly known as MMT or MMTA, is a chemical compound that belongs to the class of piperazine derivatives. MMT has gained significant attention in the scientific community due to its potential therapeutic applications.
作用機序
MMT acts as a TAAR1 agonist, which leads to the activation of the cAMP signaling pathway. This results in the modulation of neurotransmitter release, including dopamine, serotonin, and norepinephrine. MMT has been shown to increase the release of these neurotransmitters in specific brain regions, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects
MMT has been shown to possess a range of biochemical and physiological effects. It has been shown to increase locomotor activity in rodents, which is indicative of its stimulant properties. MMT has also been shown to reduce anxiety-like behavior and improve cognitive function in animal models. Additionally, MMT has been shown to possess antipsychotic properties, which may be attributed to its ability to modulate dopamine release.
実験室実験の利点と制限
One of the advantages of using MMT in lab experiments is its selectivity for TAAR1. This allows for the investigation of the specific effects of TAAR1 activation on neurotransmitter release and behavior. However, one limitation of using MMT is its limited solubility in water, which may require the use of organic solvents in experiments.
将来の方向性
There are several future directions for the study of MMT. One area of interest is the investigation of its potential therapeutic applications in the treatment of psychiatric disorders, such as schizophrenia and depression. Additionally, the development of more potent and selective TAAR1 agonists may lead to the discovery of novel treatments for these disorders. Another area of interest is the investigation of the role of TAAR1 in addiction and substance abuse, as MMT has been shown to modulate dopamine release, which is involved in the reward pathway. Further research may lead to the development of new treatments for addiction.
合成法
The synthesis of MMT involves the reaction of 1-(4-chlorobenzyl)-4-methyl-1H-1,2,3-triazole with N-methylpiperazine in the presence of a base. The reaction results in the formation of MMT as a white crystalline solid. The purity of MMT can be improved through recrystallization or chromatographic techniques.
科学的研究の応用
MMT has been extensively studied for its potential therapeutic applications. It has been shown to possess antipsychotic, anxiolytic, and antidepressant properties. MMT acts as a selective and potent agonist at the trace amine-associated receptor 1 (TAAR1), which is a G protein-coupled receptor that is expressed in the brain. TAAR1 activation has been linked to the release of dopamine and other neurotransmitters, which are involved in the regulation of mood, cognition, and behavior.
特性
IUPAC Name |
N-methyl-N-[(1-methyltriazol-4-yl)methyl]-2-piperazin-1-ylethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N6/c1-15(9-11-10-16(2)14-13-11)7-8-17-5-3-12-4-6-17/h10,12H,3-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAXFCKIWWGHFKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)CN(C)CCN2CCNCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-(Hydroxymethyl)phenyl]-3-(2,2,2-trifluoroethyl)urea](/img/structure/B6644339.png)
![N-[2-[(6-chloro-4-cyanopyridin-2-yl)amino]ethyl]cyclopropanecarboxamide](/img/structure/B6644364.png)
![4-[(3-Methyloxolan-3-yl)sulfamoyl]benzoic acid](/img/structure/B6644368.png)
![4-Methyl-3-[(3-methyltriazol-4-yl)methylamino]benzoic acid](/img/structure/B6644375.png)
![5-[(3-Methyltriazol-4-yl)methylamino]-1-propylpyridin-2-one](/img/structure/B6644379.png)

![2-[1-(2-Methylsulfinylpropylamino)propyl]phenol](/img/structure/B6644389.png)

![1-(4-Chlorophenyl)-3-[3-hydroxybutyl(methyl)amino]propan-1-one](/img/structure/B6644414.png)
![4,5-dichloro-N-[1-(1H-imidazol-2-yl)propyl]-1H-pyrrole-2-carboxamide](/img/structure/B6644421.png)
![1-[[(2-Hydroxy-2-phenylpropyl)amino]methyl]cyclobutan-1-ol](/img/structure/B6644431.png)
![1-[1-(2-Fluoro-6-methylphenyl)triazol-4-yl]propan-1-ol](/img/structure/B6644432.png)
![3-{[4-(Aminomethyl)piperidin-1-yl]methyl}-5-fluorophenol](/img/structure/B6644433.png)
